molecular formula C14H20Cl2N2O2 B051585 2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide CAS No. 51167-18-1

2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide

Cat. No.: B051585
CAS No.: 51167-18-1
M. Wt: 319.2 g/mol
InChI Key: IRVAUMHWBDVRPH-UHFFFAOYSA-N
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Description

2’-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide is a chemical compound known for its unique structure and properties. It is primarily used in scientific research and industrial applications due to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide typically involves the reaction of 2,4-dichloro-5-(1-methylethoxy)phenylhydrazine with 2,2-dimethylpropionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2’-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

2’-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2’-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-(1-methylethoxy)phenylhydrazine
  • 2,4-Dichloro-5-(1-methylethoxy)phenylhydrazide
  • 2,4-Dichloro-5-(1-methylethoxy)phenylhydrazone

Uniqueness

2’-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide is unique due to its specific substitution pattern and the presence of the 2,2-dimethylpropionohydrazide moiety. This structural feature imparts distinct reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

N'-(2,4-dichloro-5-propan-2-yloxyphenyl)-2,2-dimethylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O2/c1-8(2)20-12-7-11(9(15)6-10(12)16)17-18-13(19)14(3,4)5/h6-8,17H,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVAUMHWBDVRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)NNC(=O)C(C)(C)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199191
Record name 2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide
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Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51167-18-1
Record name 2,2-Dimethylpropanoic acid 2-[2,4-dichloro-5-(1-methylethoxy)phenyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51167-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-[2,4-dichloro-5-(1-methylethoxy)phenyl]-2,2-dimethylpropionohydrazide
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